
(9-Benzyl-9H-carbazol-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Benzyl-9H-carbazol-3-YL)methanol is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the carbazole ring and a methanol group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol typically involves the following steps:
N-Benzylation of Carbazole: Carbazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzylcarbazole.
Formylation: The N-benzylcarbazole is then formylated at the 3-position using a formylating agent like Vilsmeier-Haack reagent.
Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(9-Benzyl-9H-carbazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: (9-Benzyl-9H-carbazol-3-YL)formaldehyde or (9-Benzyl-9H-carbazol-3-YL)carboxylic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Different substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
(9-Benzyl-9H-carbazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (9-Benzyl-9H-carbazol-3-YL)methanol is not well-documented. like other carbazole derivatives, it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, used in the synthesis of various derivatives.
N-Benzylcarbazole: A precursor in the synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol.
(9H-Carbazol-3-YL)methanol: A similar compound without the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical properties and reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
481695-70-9 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(9-benzylcarbazol-3-yl)methanol |
InChI |
InChI=1S/C20H17NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,22H,13-14H2 |
Clave InChI |
DUKGOGPTXHWJTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)CO)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


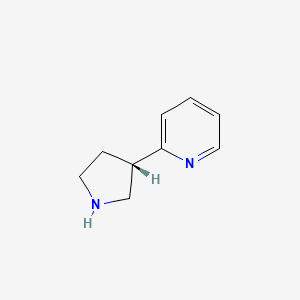
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
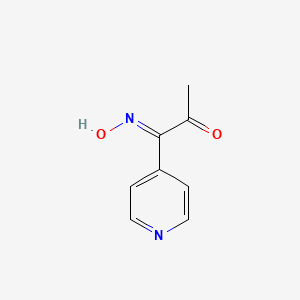
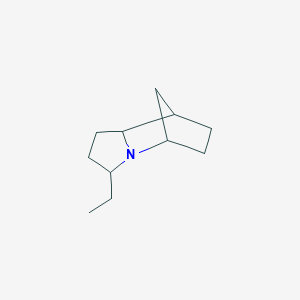
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)

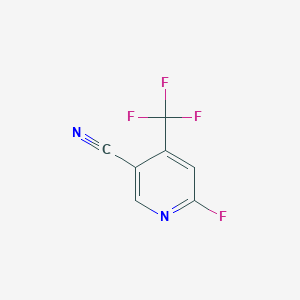
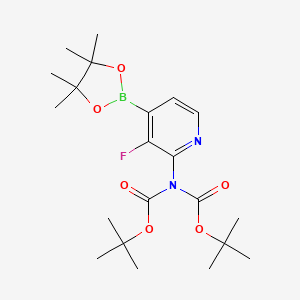
![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
